molecular formula C7H10ClN5O B2561820 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride CAS No. 1392272-28-4

6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride

Cat. No.: B2561820
CAS No.: 1392272-28-4
M. Wt: 215.64
InChI Key: LPKHZJIZYIJSPN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidinone core with an aminomethyl group at the 6-position and a methyl group at the 1-position.

Mechanism of Action

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of these compounds’ action. These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body.

The molecular and cellular effects of these compounds’ action can include alterations in cell cycle progression and induction of apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The aminomethyl group is then introduced through amination reactions, often using reagents such as ammonia or primary amines.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Ammonia, primary amines, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a tool in biological research, potentially acting as an inhibitor or modulator of specific biological pathways.

Medicine: The compound has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.

Industry: It can be utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 6-(Aminomethyl)indole

  • 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Other pyrazolo[3,4-d]pyrimidinone derivatives

Uniqueness: 6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its analogs.

Biological Activity

6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride, identified by CAS number 1392272-28-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13N5O·HCl
  • Molecular Weight : 215.64 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

The biological activity of this compound is attributed to its interactions with specific biological targets:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For example, it may interact with p38 MAP kinase and other related pathways that are involved in inflammatory responses and cancer progression .
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting COX-2 activity. This inhibition is crucial for reducing inflammation and associated pain in various conditions .

Biological Activity Summary Table

Activity TypeObserved EffectReference
Kinase InhibitionInhibits p38 MAP kinase
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 activity

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Results indicated that these compounds significantly inhibited the proliferation of multiple cancer cell lines through apoptosis induction .
  • Anti-inflammatory Mechanisms :
    • Another investigation focused on the anti-inflammatory potential of related compounds. The study reported that specific derivatives effectively suppressed COX-2 activity with IC50 values indicating potent inhibition .
  • Structure–Activity Relationships (SAR) :
    • Research into SAR revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance biological activity. For instance, substituents at various positions were found to improve potency against targeted kinases and inflammatory markers .

Properties

IUPAC Name

6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.ClH/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6;/h3H,2,8H2,1H3,(H,10,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKHZJIZYIJSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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